2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide
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Overview
Description
2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide is a specialty compound used primarily in proteomics research. It has the molecular formula C11H7ClN4O2 and a molecular weight of 262.65 . This compound is known for its unique structure, which includes a chloro group, a cyano group, and a methylisoxazole moiety attached to a nicotinamide backbone.
Preparation Methods
The synthesis of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves several steps. One common synthetic route includes the nitration of a precursor compound followed by transformation in boiling phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through controlled reaction conditions.
Chemical Reactions Analysis
2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted under specific conditions, leading to the formation of different derivatives.
Nitration: The compound can undergo nitration, which is a key step in its synthesis.
Hydrolysis: Under alkaline conditions, the compound can be hydrolyzed to form different products.
Common reagents used in these reactions include phosphorus oxychloride (POCl3), nitrating agents, and alkaline solutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and functions . Additionally, its unique structure makes it a valuable compound for synthesizing various derivatives used in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, compounds with similar structures often inhibit specific enzymes or receptors, leading to their biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Chloro-N-(4-cyano-3-methylisoxazol-5-yl)nicotinamide can be compared with other similar compounds such as:
Boscalid: Another nicotinamide derivative used as a fungicide.
2-Chloro-3-cyano-4-methylamino-5-nitropyridine: A compound used in various chemical transformations.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Biological Activity
Overview
2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is a chemical compound with the molecular formula C11H7ClN4O2 and a molecular weight of 262.65 g/mol. It has gained attention in the field of proteomics and pharmacology due to its potential biological activities, particularly its interactions with various molecular targets and its implications in anti-inflammatory processes.
- IUPAC Name : 2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide
- CAS Number : 478043-92-4
- Molecular Structure :
- Molecular Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Although detailed pathways are not extensively documented, compounds with similar structures often exhibit inhibitory effects on enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation markers compared to control groups.
Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) | IL-1β Reduction (%) |
---|---|---|---|
This compound | 45.77% | 82.5% | 89.5% |
Sodium Diclofenac | Reference Standard | - | - |
This data suggests that the compound not only alleviates inflammation but also downregulates pro-inflammatory cytokines, enhancing its potential therapeutic profile.
Proteomics Applications
In proteomics research, this compound is utilized for studying protein interactions and functions. Its unique structure enables it to serve as a specialty product for exploring complex biological systems, particularly in understanding disease mechanisms and drug interactions.
Case Studies
- Inflammation Models : In a comparative study, this compound was evaluated alongside other nicotinamide derivatives for their anti-inflammatory effects. The results indicated that this compound significantly inhibited the development of paw edema and reduced inflammatory markers more effectively than some traditional anti-inflammatory drugs.
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to COX enzymes, suggesting a mechanism through which it exerts its anti-inflammatory effects. The binding affinities were comparable to those of established anti-inflammatory agents.
Properties
IUPAC Name |
2-chloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c1-6-8(5-13)11(18-16-6)15-10(17)7-3-2-4-14-9(7)12/h2-4H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQYTLIKSFZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.